3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-5-2-10(3-6-12)13-8-17-11(4-7-14(18)19)9-21-15(17)16-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMZIIGCIEAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Aryl-4-oxo-1,3-thiazolidin-3-yl Intermediates
Methodology:
The synthesis begins with the condensation of ethyl bromopyruvate with thiourea, which yields ethyl-2-aminothiazole-4-carboxylate (intermediate 3). This step is performed under reflux in ethanol for approximately 4 hours, facilitating cyclization and formation of the thiazole ring.-
- Reagents: Ethyl bromopyruvate, thiourea
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Duration: 4 hours
Cyclization with Phenacyl Bromides
Methodology:
Intermediate 3 undergoes cyclization with various phenacyl bromides (4a–e) in ethanol under reflux, producing intermediates (5a–e). This step introduces aromatic substituents, including the 4-methoxyphenyl group.-
- Reagents: Phenacyl bromides
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Duration: 4 hours
Ester Hydrolysis to Carboxylic Acids
Methodology:
The ester intermediates are hydrolyzed using lithium hydroxide monohydrate (LiOH·H₂O) in aqueous solution, producing corresponding carboxylic acids (6a–e). This step is crucial for subsequent functionalization at the acid stage.-
- Reagents: LiOH·H₂O
- Solvent: Aqueous ethanol or water
- Temperature: Room temperature to mild heating (~25–50°C)
- Duration: Several hours until complete hydrolysis
Introduction of the 4-Methoxyphenyl Group and Functionalization
Formation of Hydrazide Intermediates
Methodology:
The carboxylic acids (6a–e) are converted into hydrazides (e.g., 2) by reaction with hydrazine hydrate in ethanol, yielding 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide. This step is performed with stirring at room temperature or mild heating, with yields typically around 80%.-
- Reagents: Hydrazine hydrate
- Solvent: Ethanol
- Temperature: Room temperature (~25°C)
- Duration: 2–4 hours
Condensation with Aromatic Aldehydes
Methodology:
Hydrazide 2 reacts with aromatic aldehydes, such as 4-methoxybenzaldehyde, under reflux in ethanol to form hydrazone derivatives (e.g., compound 3a). This step introduces the 4-methoxyphenyl moiety into the molecule.-
- Reagents: Aromatic aldehyde (4-methoxybenzaldehyde)
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Duration: 1 hour
[Construction of the Imidazo[2,1-b]thiazole-3-yl]propanoic Acid Moiety](pplx://action/followup)
a. Cyclization to Form the Imidazo[2,1-b]thiazole
Methodology:
The hydrazone derivatives react with mercaptoalkanoic acids (e.g., mercaptoacetic acid) under reflux in dry benzene using a Dean-Stark apparatus to facilitate cyclization and formation of the fused heterocycle. The water formed during cyclization is removed continuously, driving the reaction forward.-
- Reagents: Mercaptoacetic acid or related mercaptoalkanoic acids
- Solvent: Benzene
- Temperature: Reflux (~80°C)
- Apparatus: Dean-Stark water trap
- Duration: Several hours (typically 4–6 hours)
Purification
- The resulting heterocyclic compounds are washed with saturated sodium bicarbonate solution to remove impurities, then filtered and recrystallized from ethanol or ethanol-water mixtures to obtain pure intermediates.
Final Oxidation to the Propanoic Acid Derivative
The key step involves oxidation of the methyl group attached to the imidazo[2,1-b]thiazole core to the corresponding carboxylic acid. This can be achieved via oxidative reagents such as potassium permanganate (KMnO₄) or other mild oxidants under controlled conditions to prevent over-oxidation.
-
- Reagents: KMnO₄ or similar oxidants
- Solvent: Water or acetone-water mixture
- Temperature: Mild heating (~50°C)
- Duration: Several hours until complete oxidation
Data Summary Table: Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1. Synthesis of thiazole intermediate | Ethyl bromopyruvate, thiourea | Ethanol | Reflux (~78°C), 4 h | High yield (~80%) |
| 2. Cyclization with phenacyl bromides | Phenacyl bromides | Ethanol | Reflux (~78°C), 4 h | Intermediates 5a–e |
| 3. Ester hydrolysis | LiOH·H₂O | Water/ethanol | Room temp to mild heat | Complete hydrolysis |
| 4. Hydrazide formation | Hydrazine hydrate | Ethanol | Room temp | ~80% yield |
| 5. Condensation with aldehyde | Aromatic aldehyde | Ethanol | Reflux (~78°C) | Hydrazone derivatives |
| 6. Cyclization with mercaptoalkanoic acids | Mercaptoalkanoic acids | Benzene | Reflux (~80°C), Dean-Stark | Heterocycle formation |
| 7. Oxidation to acid | KMnO₄ | Water/acetone | Mild heat (~50°C) | Final carboxylic acid |
Research Findings and Notes
The synthesis pathways are highly modular, allowing for various substitutions, including the 4-methoxyphenyl group, by selecting appropriate aldehyde precursors.
Cyclization steps are optimized via Dean-Stark apparatus to continuously remove water, shifting equilibrium toward heterocycle formation, which improves yields and purity.
The oxidation step requires careful control to prevent degradation of sensitive heterocycles, with mild oxidants preferred.
Recrystallization from ethanol or ethanol-water mixtures yields pure intermediates suitable for subsequent transformations.
The preparation of 3-[6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]propanoic acid involves a multi-step synthesis starting from simple heterocyclic precursors, cyclization with mercaptoalkanoic acids, and oxidation to the carboxylic acid. The key features include the formation of the heterocyclic core via cyclization and the strategic introduction of the 4-methoxyphenyl group through aldehyde condensation. The process is adaptable, allowing for structural modifications to optimize biological activity or physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic methoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including the compound . The following points summarize key findings:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, particularly in pancreatic ductal adenocarcinoma models .
- Case Study : A series of derivatives synthesized from imidazo[2,1-b]thiazole scaffolds demonstrated significant antiproliferative activities. For instance, compounds with modifications at the thiazole ring exhibited IC50 values in the low micromolar range against cancer cell lines, indicating a promising lead for further development .
Antimicrobial Properties
The imidazo[2,1-b]thiazole framework has been associated with antimicrobial activity. Research indicates that modifications to this scaffold can enhance its efficacy against bacterial and fungal strains.
- Data Table on Antimicrobial Activity :
| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Variant A | E. coli | 32 µg/mL |
| Variant B | S. aureus | 16 µg/mL |
| Variant C | C. albicans | 64 µg/mL |
This table illustrates the varying degrees of effectiveness among different derivatives, suggesting that structural modifications can significantly influence activity.
Neuroprotective Effects
Emerging research suggests that certain derivatives may exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease.
- Mechanism : The neuroprotective effects are hypothesized to stem from the compound's ability to inhibit neuroinflammation and oxidative stress pathways .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for various substitutions on the imidazo and thiazole rings.
Synthesis Overview :
- Starting Materials : The synthesis begins with commercially available thiazole derivatives.
- Key Reactions :
- Formation of imidazole-thiazole linkages via cyclization reactions.
- Alkylation or acylation steps to introduce propanoic acid moieties.
Mechanism of Action
The mechanism of action of 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. Pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
3-[6-(4-Hydroxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid: Contains a chlorine atom on the phenyl ring.
3-[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid: Features a methyl group on the phenyl ring.
Uniqueness
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid (CAS: 1040631-69-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoic acid
- Purity : >95% .
Biological Activity Overview
The biological activities of this compound are primarily characterized by its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit focal adhesion kinase (FAK) phosphorylation, which is crucial in cancer cell proliferation and migration. Inhibition of FAK has been associated with reduced tumor growth in mesothelioma models .
- Cell Lines Tested : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated IC50 values ranging from 0.59 to 2.81 μM in mesothelioma cell cultures .
- Synergistic Effects : It has been reported that this compound can enhance the efficacy of gemcitabine, a common chemotherapeutic agent, by increasing the expression of the gemcitabine transporter hENT-1 .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Antibacterial and Antifungal Tests : In a study assessing various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, compounds similar to this compound displayed significant antibacterial and antifungal activities with zones of inhibition measured at concentrations between 0.5 to 1.0 mg/mL .
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Mesothelioma (MesoII) | 0.59 - 2.81 | |
| Antimicrobial | Various Bacteria | 0.5 - 1.0 | |
| Antifungal | Various Fungi | Not specified |
Case Studies
Several case studies have contributed to understanding the biological activity of this compound:
- Mesothelioma Treatment : A study focused on the use of imidazo[2,1-b][1,3]thiazole derivatives showed that the target compound could significantly reduce cell viability in mesothelioma cells through FAK inhibition and synergistic action with gemcitabine .
- Antimicrobial Efficacy : Another study evaluated a series of related compounds for their antimicrobial properties, confirming that those with methoxy substitutions exhibited enhanced activity against both bacterial and fungal strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized thiazole or imidazothiazole precursors. For example:
- Step 1 : Condensation of 4-methoxyphenyl-substituted thiazole intermediates with propanoic acid derivatives. Reflux conditions (e.g., ethanol or toluene) are used to promote cyclization .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For instance, bromination or aromatic aldehyde condensation can introduce substituents at specific positions .
- Key Reagents : Chlorinated diketones, sodium borohydride (NaBH₃CN), and aromatic aldehydes are commonly employed .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Proton signals for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thiazole ring protons (δ ~7.5–8.5 ppm) are critical. The propanoic acid moiety shows characteristic carboxyl proton signals (δ ~12–13 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1720 cm⁻¹), C=N (1600–1620 cm⁻¹), and S-C (650–750 cm⁻¹) confirm functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages to validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of imidazothiazole-propanoic acid derivatives?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Prolonged reflux (e.g., 8–24 hours) for complete cyclization, as seen in thiazole-aryl coupling reactions .
- Catalyst Screening : Acidic conditions (e.g., acetic acid) enhance electrophilic substitution in imidazothiazole systems .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates precipitation for easier purification .
- Example : In analogous compounds, yields increased from 48% to 68% by adjusting NaBH₃CN stoichiometry and reaction time .
Q. How can contradictions in spectroscopic data for structurally similar derivatives be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally characterized analogs. For example, 3-(thiazol-2-yl)propanoic acid derivatives show distinct shifts for α-protons (δ ~2.5–3.5 ppm) depending on substitution patterns .
- Density Functional Theory (DFT) : Computational modeling predicts chemical shifts and validates experimental data discrepancies .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for pyrazoline-thiazole hybrids .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Docking scores (e.g., binding energy < -8 kcal/mol) correlate with inhibitory activity .
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ values for methoxyphenyl groups) to predict bioactivity trends .
- ADMET Profiling : Predict pharmacokinetics using tools like SwissADME to optimize lead compounds .
Q. What strategies elucidate structure-activity relationships (SAR) for imidazothiazole-propanoic acid derivatives?
- Methodological Answer :
- Substituent Variation : Compare bioactivity of derivatives with halogens (F, Cl), methyl, or nitro groups at the 4-methoxyphenyl position. For example, fluorinated analogs show enhanced membrane permeability .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole S-atom, carboxyl group) for target binding using software like PharmaGist .
- Biological Assays : Test against Mycobacterium tuberculosis or HCV NS4B proteins to validate SAR hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
